Elevated LogP (3.04) Enables Superior Organic-Phase Partitioning Relative to Mono-Methyl and Unsubstituted Analogs
The calculated LogP of 5-isopropyl-4-methylphthalic anhydride is 3.04, reflecting the combined lipophilic contribution of the isopropyl and methyl substituents. For comparison, the unsubstituted phthalic anhydride (parent) has a reported LogP of approximately 0.99–1.60, while the mono-substituted 4-methylphthalic anhydride has a LogP of 1.88. The net increase of +1.16 to +1.44 log units relative to 4-methylphthalic anhydride and +1.44 to +2.05 log units versus phthalic anhydride corresponds to an approximate 14- to 110-fold greater partitioning into the organic phase. This differential lipophilicity is directly relevant for selecting the anhydride in biphasic reaction systems, liquid-liquid extraction workflows, chromatography method development, or when designing derivatives (esters, amides) intended for hydrophobic environments such as polymer matrices or lipid formulations [1][2].
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.04 (calculated; SIELC algorithm) |
| Comparator Or Baseline | 4-Methylphthalic anhydride: LogP = 1.88; Phthalic anhydride (parent): LogP = 0.99–1.60 |
| Quantified Difference | ΔLogP ≈ +1.16 vs. 4-methylphthalic anhydride; ΔLogP ≈ +1.44 to +2.05 vs. phthalic anhydride |
| Conditions | Computed/estimated LogP values from SIELC, ChemSrc, and ChemicalBook databases; experimental validation recommended for critical applications. |
Why This Matters
This data is central to procurement decisions when the target reaction or derivative requires partitioning into organic solvents, non-polar polymer phases, or lipid-based delivery systems.
- [1] SIELC Technologies. 5-Isopropyl-4-methylphthalic anhydride — LogP: 3.04. 2018. View Source
- [2] SIELC Technologies. 4-Methylphthalic anhydride — LogP: 1.88. 2018. View Source
